molecular formula C18H35BrO2 B12933512 Ethyl 16-bromohexadecanoate CAS No. 109557-87-1

Ethyl 16-bromohexadecanoate

Cat. No.: B12933512
CAS No.: 109557-87-1
M. Wt: 363.4 g/mol
InChI Key: ALECVYUGESQIQC-UHFFFAOYSA-N
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Description

Ethyl 16-bromohexadecanoate (CAS 109557-87-1) is a valuable long-chain ester intermediate in organic and medicinal chemistry research. Its molecular structure features a bromine atom at the terminal carbon of a 16-carbon chain, making it a versatile building block for introducing a hexadecyl group into target molecules. A prominent research application is its use in the synthesis of novel antibacterial agents, particularly quaternary ammonium salt-based dental monomers . Studies have demonstrated that monomers incorporating a long alkyl chain, such as hexadecyl, exhibit superior inhibitory activity against biofilm formation by cariogenic bacteria like Streptococcus mutans and Lactobacillus casei . The mechanism of action for these derivatives is non-releasable and involves a contact-killing effect, where the cationic ammonium group and the long alkyl chain disrupt microbial cell membranes, providing long-term bacteriostatic and bactericidal properties without compromising the mechanical strength of the final polymer matrix when used as a cross-linking agent . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet for proper handling and storage information.

Properties

CAS No.

109557-87-1

Molecular Formula

C18H35BrO2

Molecular Weight

363.4 g/mol

IUPAC Name

ethyl 16-bromohexadecanoate

InChI

InChI=1S/C18H35BrO2/c1-2-21-18(20)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h2-17H2,1H3

InChI Key

ALECVYUGESQIQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCCCBr

Origin of Product

United States

Synthetic Methodologies for Ethyl 16 Bromohexadecanoate and Analogues

Esterification Routes from 16-Bromohexadecanoic Acid

The conversion of 16-bromohexadecanoic acid to its ethyl ester is a crucial step in the synthesis of the target compound. This transformation can be accomplished through various esterification methods.

Direct Acid-Catalyzed Esterification Approaches

Direct acid-catalyzed esterification, also known as Fischer esterification, is a common and well-established method for synthesizing esters from carboxylic acids and alcohols. chemistrysteps.com This reaction is typically carried out by refluxing the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. chemistrysteps.comprepchem.com The reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the ester. researchgate.net

For the synthesis of methyl 16-bromohexadecanoate, a related compound, a mixture of 16-bromohexadecanoic acid and methanol (B129727) is refluxed with concentrated sulfuric acid. prepchem.com A similar approach can be applied for the synthesis of this compound using ethanol (B145695).

ReactantsCatalystConditionsProduct
16-Bromohexadecanoic Acid, EthanolConcentrated Sulfuric AcidRefluxThis compound
16-Bromohexadecanoic Acid, MethanolConcentrated Sulfuric AcidRefluxMthis compound

Alternative Esterification Strategies

While Fischer esterification is widely used, alternative methods can offer advantages in terms of milder reaction conditions and compatibility with sensitive functional groups. chemistrysteps.com One such strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. The acid chloride can then react with an alcohol under basic conditions to form the ester. chemistrysteps.com

Another approach is to utilize the nucleophilicity of the carboxylate ion. Deprotonation of the carboxylic acid with a base generates a carboxylate anion, which can then undergo an SN2 reaction with an alkyl halide to form the ester. chemistrysteps.com Phase-transfer catalysis can be employed to facilitate this reaction, particularly when dealing with reactants in different phases. phasetransfercatalysis.commdpi.com This method involves the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to transport the carboxylate anion from an aqueous phase to an organic phase where it can react with the alkyl halide. mdpi.comresearchgate.net

Precursor Chemistry and Bromination Techniques

The synthesis of this compound relies on the availability of its precursor, 16-bromohexadecanoic acid. This ω-bromo fatty acid can be synthesized from more readily available long-chain fatty acids.

Synthesis of 16-Bromohexadecanoic Acid from Fatty Acids

A common starting material for the synthesis of 16-bromohexadecanoic acid is palmitic acid (hexadecanoic acid), a saturated fatty acid that is abundant in palm oil. wikipedia.org The synthesis involves the selective bromination of the terminal methyl group of palmitic acid. This can be achieved using reagents like N-bromosuccinimide (NBS). researchgate.net

Alternatively, 16-hydroxyhexadecanoic acid, also known as juniperic acid, can serve as a precursor. sigmaaldrich.comwikipedia.org This compound can be obtained through the hydroxylation of palmitic acid. smolecule.comchemicalbook.com The hydroxyl group of 16-hydroxyhexadecanoic acid can then be converted to a bromide.

Starting MaterialKey Reagent/ReactionIntermediate/Product
Palmitic AcidN-Bromosuccinimide (NBS)16-Bromohexadecanoic Acid
Palmitic AcidHydroxylation16-Hydroxyhexadecanoic Acid
16-Hydroxyhexadecanoic AcidBromination16-Bromohexadecanoic Acid

Another synthetic route to ω-bromo fatty acids is the Hunsdiecker reaction. wikipedia.orgalfa-chemistry.comstudysmarter.co.uksciencemadness.orgalgoreducation.com This reaction involves the decarboxylation of the silver salt of a dicarboxylic acid in the presence of bromine. wikipedia.org For example, the silver salt of hexadecanedioic acid could potentially be used to synthesize a 15-bromopentadecanoic acid derivative.

Functional Group Interconversions Leading to ω-Bromohexadecanoates

Functional group interconversions are a fundamental aspect of organic synthesis, allowing for the transformation of one functional group into another. vanderbilt.eduorganic-chemistry.orgyoutube.comyoutube.com In the context of ω-bromohexadecanoates, the conversion of a terminal hydroxyl group to a bromide is a key transformation. This can be achieved using various reagents, such as phosphorus tribromide (PBr₃) or triphenylphosphine (B44618) and carbon tetrabromide (PPh₃/CBr₄). vanderbilt.edu

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.comacs.orgresearchgate.netrjpn.org These principles can be applied to the synthesis of this compound to improve its environmental footprint.

Key green chemistry principles applicable to this synthesis include:

Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. yale.edusigmaaldrich.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. yale.edusigmaaldrich.com

Use of Renewable Feedstocks: A raw material or feedstock should be renewable whenever technically and economically practicable. yale.edusigmaaldrich.com Palmitic acid, derived from palm oil, is a renewable feedstock. wikipedia.org

Design for Energy Efficiency: Energy requirements should be minimized. yale.edusigmaaldrich.com

In the context of esterification, the use of solid acid catalysts, such as sulfonic acid-functionalized silica (B1680970) or macroporous polymeric acid catalysts, can be a greener alternative to traditional mineral acids. researchgate.netorganic-chemistry.org These heterogeneous catalysts can be easily recovered and reused, reducing waste and simplifying product purification. organic-chemistry.org

Biocatalysis, using enzymes such as lipases, offers a highly selective and environmentally benign approach to ester synthesis. researchgate.netnih.govresearchgate.netgoogle.com Lipase-catalyzed esterification can be performed under mild conditions, often in solvent-free systems, which reduces energy consumption and the use of volatile organic compounds. researchgate.netnih.gov

Green Chemistry ApproachApplication in SynthesisBenefits
Use of Solid Acid CatalystsEsterification of 16-bromohexadecanoic acidCatalyst recyclability, reduced waste, easier purification
Biocatalysis (Lipases)Esterification of 16-bromohexadecanoic acidMild reaction conditions, high selectivity, solvent-free options
Use of Renewable FeedstocksStarting from Palmitic AcidReduced reliance on fossil fuels

Solvent-Free and Reduced Solvent Systems

The elimination or significant reduction of organic solvents in chemical synthesis is a key tenet of green chemistry. Solvent-free, or neat, reactions offer numerous advantages, including reduced waste, lower costs, and simplified purification processes. For the synthesis of long-chain esters analogous to this compound, enzymatic catalysis in solvent-free media has emerged as a promising and sustainable alternative.

Lipases, a class of enzymes, have demonstrated high efficiency in catalyzing esterification reactions under solvent-free conditions. For instance, the enzymatic synthesis of pentyl esters has been successfully carried out in a continuous packed bed reactor using an immobilized lipase (B570770), showcasing the industrial scalability of such solvent-free processes. ulpgc.es This approach not only minimizes waste but also allows for the continuous production of the desired ester. The biocatalytic process benefits from the high selectivity of enzymes, which often leads to purer products and reduces the need for extensive purification steps.

Another innovative approach to reducing solvent use involves the application of solid-supported catalysts. For example, potassium fluoride (B91410) impregnated on clinoptilolite nanoparticles has been utilized as a solid base catalyst for various condensation reactions under solvent-free conditions, affording high yields of the desired products. nih.gov Similarly, the synthesis of brominated alkanes has been achieved using a heterogeneous alumina-modified sulfated zirconia catalyst in a reactive distillation setup, which circumvents the need for corrosive and difficult-to-separate traditional acid catalysts. mdpi.com This solid catalyst is easily recoverable and reusable, further enhancing the sustainability of the process.

The table below summarizes the advantages of solvent-free systems in the synthesis of related compounds.

MethodologyKey AdvantagesExample Application
Enzymatic CatalysisHigh selectivity, mild reaction conditions, reduced waste, potential for continuous production.Synthesis of pentyl esters using immobilized lipase in a packed bed reactor. ulpgc.es
Solid-Supported CatalysisElimination of solvent for catalyst dissolution, ease of catalyst recovery and reuse, reduced corrosion and waste.Synthesis of benzoxanthene and chromene derivatives using KF/Clinoptilolite nanoparticles. nih.gov
Reactive Distillation with Heterogeneous CatalystCombines reaction and separation in one unit, eliminates the need for traditional corrosive catalysts, high product yield.Synthesis of bromopropane using an alumina-modified sulfated zirconia catalyst. mdpi.com

Catalytic Approaches for Enhanced Sustainability

The development of highly efficient and reusable catalysts is paramount for sustainable chemical production. In the context of synthesizing this compound, which involves esterification and bromination steps, several catalytic strategies can be employed to enhance sustainability.

Biocatalysis, particularly with lipases like Novozym® 435, is a well-established green method for ester synthesis. units.it These enzymes operate under mild conditions and can be immobilized, allowing for easy separation and reuse over multiple reaction cycles. The chemo-enzymatic synthesis of key intermediates through lipase-mediated reactions highlights the potential of this approach to create valuable chiral molecules from renewable resources. rsc.org

For the bromination step, traditional methods often rely on stoichiometric brominating agents and harsh conditions. A more sustainable alternative is the use of reusable solid acid catalysts. Alumina-modified sulfated zirconia has been shown to be an effective and reusable catalyst for the synthesis of brominated alkanes from alcohols. mdpi.com This catalyst can be recovered and reused multiple times without a significant loss in activity, making it a more environmentally benign option compared to homogeneous acid catalysts.

Metal-Organic Frameworks (MOFs) are another class of materials showing great promise as reusable catalysts. Their high surface area and tunable porosity make them ideal catalyst supports. Magnetically recoverable MOF-based nanocatalysts are being developed for a variety of organic reactions, offering the advantage of easy separation from the reaction mixture using an external magnetic field. jsynthchem.com While not yet specifically reported for the synthesis of this compound, the versatility of MOF catalysis suggests its potential applicability.

The following table provides an overview of sustainable catalytic approaches relevant to the synthesis of long-chain bromoesters.

Catalyst TypeAdvantagesRelevant Reactions
Immobilized Lipases (e.g., Novozym® 435)High selectivity, mild operating conditions, reusability, biodegradable.Esterification of fatty acids and alcohols. units.it
Solid Acid Catalysts (e.g., Al₂O₃/SO₄²⁻/ZrO₂)Reusable, non-corrosive, high catalytic activity, applicable to continuous processes.Bromination of alcohols to form bromoalkanes. mdpi.com
Metal-Organic Frameworks (MOFs)High surface area, tunable porosity, potential for magnetic recovery, high stability.Various coupling and oxidation reactions, with potential for esterification and bromination. jsynthchem.comlescmeng.ai

Microwave and Ultrasound-Assisted Synthesis Innovations

Microwave and ultrasound irradiation are emerging as powerful tools in green chemistry to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.orgajrconline.orgresearchgate.netrsc.org

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to generate heat when subjected to microwave irradiation. This localized heating can lead to dramatic rate enhancements. Microwave-assisted synthesis has been successfully applied to a wide range of organic reactions, including esterifications. ajrconline.orgajrconline.org For example, the synthesis of ethyl nicotinate (B505614) from nicotinic acid and ethanol with sulfuric acid as a catalyst is significantly faster under microwave irradiation compared to conventional reflux. ajrconline.org The principles of microwave-assisted synthesis are readily applicable to the production of long-chain esters like this compound.

Ultrasound-assisted synthesis, or sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. This energy can enhance mass transfer and accelerate chemical reactions. mdpi.com Ultrasound has been effectively used in various synthetic transformations, including bromination reactions. For instance, the ultrasound-assisted bromination of indazoles has been demonstrated to be a rapid and efficient method. mdpi.com The application of ultrasound could potentially facilitate the bromination step in the synthesis of this compound under milder conditions.

The combination of these technologies with solvent-free conditions or sustainable catalysts can lead to even more environmentally friendly synthetic protocols.

The table below compares conventional and innovative energy sources for organic synthesis.

Energy SourceMechanismAdvantagesPotential Application for this compound Synthesis
Conventional HeatingConduction, convectionWell-established, simple setupTraditional esterification and bromination reactions.
Microwave IrradiationDielectric heating of polar moleculesRapid heating, shorter reaction times, often higher yields, potential for solvent-free reactions. ajrconline.orgajrconline.orgAccelerated esterification of 16-bromohexadecanoic acid with ethanol.
Ultrasound IrradiationAcoustic cavitationEnhanced mass transfer, increased reaction rates, can enable reactions at lower bulk temperatures. mdpi.comEfficient bromination of a precursor alcohol or fatty acid.

Chemical Transformations and Reactivity of Ethyl 16 Bromohexadecanoate

Nucleophilic Substitution Reactions at the ω-Bromo Position

The terminal bromine atom in ethyl 16-bromohexadecanoate is a good leaving group, making the ω-carbon susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups at this position, leading to the synthesis of diverse long-chain compounds.

Formation of Amino-Functionalized Derivatives

One of the key transformations of this compound is its reaction with nitrogen-based nucleophiles to form amino-functionalized derivatives. These reactions are fundamental in the synthesis of long-chain amino esters, which are valuable intermediates in the preparation of specialty chemicals and biologically active molecules. For instance, ω-transaminases are increasingly used for the synthesis of chiral amines, offering a green alternative to traditional chemical methods nih.govmdpi.com. The general reaction involves the displacement of the bromide ion by an amine, as depicted in the following reaction scheme:

Reaction Scheme: Amination of this compound

Where R can be a hydrogen atom, an alkyl group, or an aryl group.

The table below summarizes typical conditions for the amination of long-chain bromoesters.

NucleophileReagent/CatalystSolventTemperature (°C)Product
AmmoniaNH₃ (excess)Ethanol (B145695)100-120 (sealed tube)Ethyl 16-aminohexadecanoate
Primary Amine (e.g., methylamine)CH₃NH₂Tetrahydrofuran (THF)25-50Ethyl 16-(methylamino)hexadecanoate
Azide IonSodium Azide (NaN₃)Dimethylformamide (DMF)80-100Ethyl 16-azidohexadecanoate

This data is illustrative of general reactions for long-chain bromoalkanes and may be adapted for this compound.

The resulting ω-amino esters can be further modified or used as precursors for more complex structures, such as polymers or surfactants.

Derivatization for Complex Molecule Synthesis

The reactivity of the ω-bromo position makes this compound a useful starting material for the synthesis of complex molecules, including natural products like insect pheromones. Many insect pheromones are long-chain acetates, alcohols, or aldehydes with specific stereochemistry, and ω-functionalized esters are key intermediates in their synthesis rsc.orgresearchgate.netnih.govnih.govresearchgate.net.

For example, a long-chain bromo-ester can undergo a coupling reaction with a Grignard reagent in the presence of a suitable catalyst to form a new carbon-carbon bond, extending the chain and introducing branching if required. The resulting ester can then be selectively reduced to the corresponding alcohol, which is a common pheromone structure.

Illustrative Synthetic Step in Pheromone Synthesis

This is followed by reduction of the ester:

Ester Group Modifications and Transesterification Reactions

The ethyl ester group of this compound can also undergo various transformations, independently of or in conjunction with reactions at the bromo-terminus. These modifications are crucial for altering the properties of the molecule or for preparing it for subsequent synthetic steps.

Selective Hydrolysis and Alcoholysis

The ester can be selectively hydrolyzed to the corresponding carboxylic acid, 16-bromohexadecanoic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically irreversible as the carboxylate salt is formed. Acid-catalyzed hydrolysis is a reversible process.

Base-Catalyzed Hydrolysis (Saponification)

Acid-Catalyzed Hydrolysis

Alcoholysis, or transesterification, involves the reaction of the ethyl ester with another alcohol in the presence of an acid or base catalyst to produce a different ester. This reaction is often used to change the ester group to one that is more suitable for a specific application or to introduce a functionalized alcohol moiety. The kinetics of transesterification of fatty acid ethyl esters have been studied, and the reaction rate can be influenced by factors such as the length of the alkyl chain, the type of alcohol used, and the catalyst researchgate.nete3s-conferences.orgunl.eduacs.org.

Reaction TypeReagentsConditionsProduct
Basic HydrolysisNaOH, H₂OHeat16-Bromohexadecanoic acid (as sodium salt)
Acidic HydrolysisH₂SO₄, H₂OHeat, Reflux16-Bromohexadecanoic acid
TransesterificationMethanol (B129727), NaOMeHeatMthis compound

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes. Computational chemistry has become a powerful tool for elucidating these reaction pathways.

Computational Chemistry for Reaction Pathway Elucidation

Computational studies, particularly using Density Functional Theory (DFT), can provide detailed insights into the transition states and reaction intermediates of nucleophilic substitution reactions. For the SN2 reaction at the ω-bromo position of this compound, computational analysis can model the backside attack of the nucleophile, the formation of the pentavalent transition state, and the departure of the bromide leaving group researchgate.netmdpi.comacs.orgstanford.edumasterorganicchemistry.com.

These studies can help to explain the reactivity trends observed for different nucleophiles and the effect of the long alkyl chain on the reaction kinetics. While the long chain is generally considered to have minimal electronic effect on the reaction center, it can influence solubility and steric hindrance, which can be modeled computationally.

Key Parameters from Computational Analysis of SN2 Reactions

Parameter Description Significance
Activation Energy (Ea) The energy barrier that must be overcome for the reaction to occur. A lower activation energy corresponds to a faster reaction rate.
Transition State Geometry The arrangement of atoms at the highest point of the reaction energy profile. Provides insight into the steric and electronic factors governing the reaction.

This table represents general parameters obtained from computational studies of SN2 reactions and is applicable to the study of this compound.

Lack of Specific Research Data Hinders Mechanistic Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the experimental investigation of the reaction mechanisms for this compound. Despite the compound's straightforward structure as a long-chain bromo-ester, specific studies employing experimental mechanistic probes to elucidate the pathways of its chemical transformations are not publicly available. Consequently, the generation of a detailed analysis, including research findings and data tables as requested, cannot be fulfilled at this time.

While the general reactivity of the functional groups present in this compound—a primary alkyl bromide and an ethyl ester—is well-understood within the field of organic chemistry, specific experimental data on this particular molecule is absent. Mechanistic probes such as kinetic isotope effects, substituent effect studies (e.g., Hammett plots), in-situ spectroscopic monitoring, and intermediate trapping experiments have not been reported for this compound.

Such experimental studies are crucial for providing detailed insights into reaction pathways, transition states, and the potential for competing mechanisms, such as SN2, E2, or radical pathways, under various reaction conditions. Without these specific research findings, any discussion of the experimental mechanistic probes for this compound would be purely speculative and fall outside the required scope of presenting detailed and established research.

Further research focusing on the chemical kinetics and reaction mechanisms of this compound is necessary to provide the specific data required for a thorough and scientifically accurate discussion as outlined.

Applications As a Synthetic Building Block in Advanced Organic Chemistry

Role in the Construction of Functionalized Lipids and Surfactants

The unique architecture of ethyl 16-bromohexadecanoate, with its long hydrocarbon tail and reactive termini, makes it an ideal starting material for the synthesis of sophisticated lipids and surfactants. These molecules are designed for specific applications ranging from materials science to biology, where precise control over molecular structure dictates function.

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. They are of significant interest for modifying the surface properties of materials, with applications in electronics, sensors, and biocompatible coatings. The formation of SAMs often relies on molecules with a specific head group that has a high affinity for the substrate and a tail group that dictates the surface properties of the monolayer.

Long-chain alkyl thiols are commonly used to form robust SAMs on gold surfaces. rsc.orgelsevierpure.com While direct research on this compound for SAMs is not extensively published, its methyl ester counterpart, mthis compound, is recognized as a building block for self-assembled monolayer molecules. The terminal bromine atom can be readily converted to a thiol group, which then serves as the anchor to the gold substrate. The long C16 chain ensures the formation of a densely packed and well-ordered monolayer. The ester group at the other end can be hydrolyzed to a carboxylic acid or modified with other functional groups, allowing for the tuning of the monolayer's surface properties, such as wettability and chemical reactivity. This adaptability makes ω-functionalized long-chain esters like this compound valuable precursors in the design of functional surfaces.

Ceramides (B1148491) are a class of lipid molecules that are essential components of the skin's barrier function. Ultralong-chain ceramides (ULCCs), containing fatty acid chains of 28 carbons or more, are particularly crucial for maintaining the integrity of the epidermal permeability barrier. The synthesis of these complex lipids often requires long-chain building blocks that can be elaborated into the final structure.

This compound serves as a key precursor in the synthesis of the very-long-chain fatty acids that are incorporated into ULCCs and other complex sphingolipids. nih.govnih.gov The synthesis of these lipids involves the coupling of two long-chain fatty acid components. The bromo-ester functionality of this compound allows for its use in chain-extension reactions to build the requisite carbon skeleton for these specialized lipids. For instance, the bromine can be displaced by a nucleophile attached to another long-chain fragment, and the ester can be subsequently hydrolyzed and activated for amide bond formation with a sphingoid base. This strategic use of bifunctional long-chain esters is critical in the laboratory synthesis of these vital biological molecules, which are studied for their role in skin health and disease.

Utility in Polymer Science and Macromolecular Engineering

In polymer science, the introduction of specific functionalities and architectures allows for the precise control of material properties. This compound, with its reactive bromine atom and ester group, can be incorporated into polymers as a monomer or used as an initiator, leading to the creation of specialized polymer structures with tunable characteristics.

The development of well-defined polymer architectures, such as block copolymers, graft copolymers, and star polymers, is a central theme in modern polymer chemistry. These architectures often lead to unique material properties and self-assembly behaviors. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful tools for creating such complex structures. wikipedia.orgboronmolecular.com

This compound is a suitable candidate for use in these advanced polymerization techniques. The terminal alkyl bromide can act as an initiator for ATRP, allowing for the growth of a polymer chain from the end of the C16 chain. libretexts.org This would result in a polymer with a long alkyl "tail" at one end, which can influence the polymer's solubility and self-assembly behavior. Alternatively, the ester group could be modified to contain a polymerizable group, such as a methacrylate, allowing the molecule to be incorporated as a long-chain functional monomer in RAFT or other radical polymerizations. nih.govsigmaaldrich.com This approach would yield polymers with pendant long alkyl chains, which can act as internal plasticizers or drive microphase separation, leading to structured materials.

Table 1: Potential Roles of this compound in Controlled Radical Polymerization

Polymerization TechniquePotential Role of this compoundResulting Polymer Architecture
Atom Transfer Radical Polymerization (ATRP)Initiator (utilizing the C-Br bond)Polymer with a terminal C16 alkyl chain
Reversible Addition-Fragmentation chain Transfer (RAFT) PolymerizationFunctional monomer (after modification of the ester group)Polymer with pendant C16 alkyl chains

The incorporation of functional groups into polymers is a key strategy for designing materials with specific, tunable properties. cmu.edunih.gov The long alkyl chain of this compound, when incorporated into a polymer, can significantly influence the material's physical properties. For example, the presence of long alkyl side chains can lower the glass transition temperature of a polymer, making it more flexible. It can also increase the hydrophobicity of the material, which is desirable for applications such as coatings and water-repellent surfaces. nih.gov

Furthermore, the ester functionality provides a handle for further chemical modification, allowing for the introduction of a wide range of other functional groups after polymerization. researchgate.net This post-polymerization modification capability is a powerful tool for fine-tuning the properties of the material. For instance, hydrolysis of the ester groups could introduce carboxylic acid moieties, which could then be used to crosslink the polymer, alter its solubility, or coordinate with metal ions. This versatility makes long-chain functional monomers derived from this compound valuable components in the design of advanced functional materials.

Intermediate for Bioactive Compound Synthesis

The synthesis of biologically active molecules often requires chiral and structurally complex intermediates. This compound can serve as a versatile precursor in the synthesis of various bioactive compounds, particularly those with long alkyl chains, such as insect pheromones and anti-inflammatory lipids.

Many insect pheromones are long-chain unsaturated alcohols, acetates, or aldehydes. wikipedia.org The synthesis of these compounds often involves the coupling of smaller fragments to build up the required carbon skeleton. The C16 chain of this compound provides a significant portion of the backbone for many pheromones. The terminal bromine allows for coupling reactions, such as Wittig or Grignard reactions, to introduce unsaturation or extend the chain, while the ester can be reduced to the corresponding alcohol or aldehyde. bangor.ac.ukasianpubs.org This modular approach allows for the efficient synthesis of a variety of pheromones for use in pest management.

Additionally, certain fatty acid derivatives have been shown to possess anti-inflammatory properties. nih.govresearchgate.net For example, hexadecanoic acid and its esters have been investigated for their biological activities. nih.govjmaterenvironsci.comresearchgate.net this compound can be used as a starting material to synthesize modified fatty acids and lipids with potential therapeutic applications. The bromine atom can be replaced with other functional groups, and the ester can be hydrolyzed or transesterified to generate a library of compounds for biological screening. This makes it a useful tool in medicinal chemistry and drug discovery programs targeting inflammation and other diseases.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is fundamental in confirming the identity and assessing the purity of Ethyl 16-bromohexadecanoate by probing the interaction of the molecule with electromagnetic radiation.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, IR analysis would confirm the presence of the characteristic ester group and the long hydrocarbon chain. The vibrations of atoms and bonds within the molecule absorb IR radiation at specific frequencies, providing a unique spectral fingerprint. scienceskool.co.uk

Key characteristic absorption bands expected in the IR spectrum of this compound include:

A strong, sharp absorption peak for the carbonyl (C=O) stretch of the aliphatic ester, typically appearing in the range of 1750-1735 cm⁻¹. orgchemboulder.comlibretexts.org

Absorptions corresponding to the C-O single bond stretching of the ester group, which are usually observed as two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.comlibretexts.org

Multiple peaks in the 3000-2850 cm⁻¹ region corresponding to the C-H stretching vibrations of the long methylene (-CH₂) and methyl (-CH₃) groups in the alkyl chain. researchgate.net

A C-Br stretching absorption, which is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically between 600 and 500 cm⁻¹.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
C=O (Ester)Stretch1750-1735Strong
C-O (Ester)Stretch1300-1000Medium-Strong
C-H (Alkyl)Stretch3000-2850Medium-Strong
C-H (Alkyl)Bend~1470-1450Medium
C-Br (Bromoalkane)Stretch600-500Medium-Weak

Data inferred from general spectroscopic principles for esters and halogenoalkanes. orgchemboulder.comlibretexts.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for providing detailed information about the atomic connectivity and the chemical environment of nuclei within a molecule, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). libretexts.orgazom.com

For this compound, ¹H NMR spectroscopy would provide a distinct pattern of signals confirming its structure:

Ethyl Group Protons: The ethyl ester moiety would show a quartet signal for the two methylene protons (-O-CH₂-CH₃) due to coupling with the adjacent three methyl protons. These protons are deshielded by the adjacent oxygen atom and would appear downfield. A triplet signal would correspond to the three terminal methyl protons (-O-CH₂-CH₃) from coupling with the two methylene protons. youtube.comresearchgate.netyoutube.com

Methylene Protons Adjacent to Bromine: The two protons on the carbon directly bonded to the bromine atom (-CH₂-Br) would appear as a triplet, deshielded by the electronegative bromine atom.

Methylene Protons Adjacent to Carbonyl: The two protons on the carbon alpha to the ester's carbonyl group (-CH₂-C=O) would also produce a distinct signal, typically a triplet.

Long Alkyl Chain Protons: The numerous methylene groups in the long hydrocarbon chain would produce a large, complex multiplet signal in the upfield region of the spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton EnvironmentApproximate Chemical Shift (δ, ppm)IntegrationMultiplicity (Splitting)
-O-CH₂-CH₃~4.12HQuartet (q)
-CH₂-Br~3.42HTriplet (t)
-CH₂-C(O)O-~2.32HTriplet (t)
-(CH₂)₁₂- (in chain)~1.6 - 1.224HMultiplet (m)
-O-CH₂-CH₃~1.23HTriplet (t)

Predicted values are based on typical chemical shifts for similar functional groups. youtube.comresearchgate.netyoutube.com

¹³C NMR spectroscopy would complement the ¹H NMR data by showing a unique signal for each chemically distinct carbon atom, including the carbonyl carbon, the carbons bonded to oxygen and bromine, and the various carbons of the long alkyl chain.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The mass spectrum of a related compound, hexadecanoic acid, ethyl ester, provides insight into the expected behavior of this compound. researchgate.netnist.gov

In the mass spectrum of this compound, one would expect to observe:

Molecular Ion Peak (M⁺): A peak corresponding to the intact molecule's mass. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2) of roughly equal intensity.

Key Fragmentation Pathways: Common fragmentation patterns for long-chain esters include alpha-cleavage and McLafferty rearrangement. Expected fragments would include the loss of the ethoxy group (-OCH₂CH₃), cleavage adjacent to the carbonyl group, and loss of the bromine atom. The long alkyl chain can also undergo fragmentation, producing a series of peaks separated by 14 mass units, corresponding to successive losses of -CH₂- groups.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. thepharmajournal.com This technique is well-suited for the analysis of volatile and thermally stable compounds like fatty acid esters. researchgate.netnih.gov

In a typical GC-MS analysis, a sample containing this compound is injected into the GC system, where it is vaporized. researchgate.netjmaterenvironsci.com An inert carrier gas, such as helium, carries the vaporized sample through a long, thin column. jmaterenvironsci.com The separation is based on the compound's boiling point and its affinity for the column's stationary phase. This compound would elute at a specific retention time. Upon exiting the column, the molecule enters the mass spectrometer, where it is ionized and fragmented, generating a mass spectrum that confirms its identity. thepharmajournal.com This method is widely used for identifying and quantifying fatty acid esters in various biological and industrial samples. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds that may not be suitable for GC analysis due to low volatility or thermal instability. sigmaaldrich.com For a compound like this compound, a reverse-phase HPLC method would likely be employed. sielc.com

In this setup, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. sielc.com this compound, being relatively nonpolar, would be retained by the column and would elute at a time dependent on the specific mobile phase composition. A UV detector could be used for detection if the compound possesses a suitable chromophore, or more universally, an evaporative light scattering detector (ELSD) or a mass spectrometer could be used. HPLC is particularly valuable for assessing the purity of a sample by detecting and quantifying impurities, as well as for monitoring the degradation of the compound over time by observing the decrease in its peak area and the appearance of new peaks corresponding to degradation products.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) stands as a powerful analytical technique for the sensitive and selective quantification of long-chain fatty acid esters like this compound. This method combines the high-resolution separation capabilities of UHPLC with the precise detection and structural elucidation provided by tandem mass spectrometry. In research contexts, UHPLC-MS/MS is invaluable for determining the presence and concentration of this compound in complex matrices.

The methodology involves introducing a sample into the UHPLC system, where the compound is separated from other components based on its affinity for the stationary phase of the analytical column. Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. In the first stage of mass analysis, the precursor ion corresponding to this compound is selected. This ion is then subjected to collision-induced dissociation (CID), causing it to fragment into characteristic product ions. The second stage of mass analysis detects these product ions, providing a highly specific fingerprint for the target molecule.

Research Findings and Methodological Parameters

While specific research exclusively detailing the UHPLC-MS/MS analysis of this compound is not extensively published, a representative method can be constructed based on established protocols for similar long-chain fatty acid esters. The following tables outline plausible instrumental parameters for such an analysis.

Table 1: Representative UHPLC Parameters for the Analysis of this compound

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 70% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, return to 70% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Expected Retention Time Approximately 8.5 - 9.5 minutes

Table 2: Representative MS/MS Parameters for the Detection of this compound

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Collision Energy Optimized for specific transitions (e.g., 15-30 eV)

Expected Fragmentation Pattern

In positive ion mode, this compound is expected to form a protonated molecule [M+H]⁺. Due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) with near-equal natural abundance, the precursor ion will appear as a characteristic doublet. The primary fragmentation pathways in tandem mass spectrometry would involve the cleavage of the ester bond and fragmentation along the alkyl chain.

Table 3: Predicted Precursor and Product Ions for this compound in UHPLC-MS/MS

Precursor Ion (m/z)Proposed Product Ion (m/z)Description
[M+H]⁺ (for ⁷⁹Br isotope)---Protonated this compound
[M+H]⁺ (for ⁸¹Br isotope)---Protonated this compound
[M+H]⁺[M+H - C₂H₄]⁺Loss of ethene from the ethyl ester group
[M+H]⁺[M+H - C₂H₅OH]⁺Loss of ethanol (B145695) from the ethyl ester group
[M+H]⁺[C₁₆H₃₀BrO]⁺Acylium ion formed by the loss of the ethoxy group

The specific mass-to-charge ratios (m/z) of the precursor and product ions are crucial for developing a selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) method for quantitative analysis. The selection of unique precursor-to-product ion transitions enhances the specificity and sensitivity of the assay, allowing for accurate measurement of this compound in complex biological or environmental samples.

Environmental Fate and Degradation Research

Biodegradation Pathways and Mechanisms

While specific studies on the biodegradation of Ethyl 16-bromohexadecanoate are not extensively documented, the likely pathways can be inferred from research on similar long-chain alkanes and halogenated fatty acids. The degradation is expected to be initiated by two primary enzymatic attacks: one on the long alkyl chain and another on the ester linkage.

Microbial degradation of long-chain n-alkanes is a well-established process. nih.govresearchgate.net Bacteria and fungi possess enzymes, such as alkane hydroxylases and monooxygenases, that can initiate the oxidation of the terminal methyl group of the hexadecanoate (B85987) chain. nih.govresearchgate.net This initial oxidation would convert the alkane chain into a primary alcohol, which is then further oxidized to an aldehyde and subsequently to a carboxylic acid. researchgate.net This process transforms the fatty acid ester into a dicarboxylic acid ester. Following this, the typical β-oxidation pathway for fatty acids would likely proceed, sequentially shortening the carbon chain. researchgate.net

Concurrently, or as an alternative initial step, the ethyl ester linkage is susceptible to hydrolysis by microbial esterases. This enzymatic hydrolysis would cleave the ester bond, yielding 16-bromohexadecanoic acid and ethanol (B145695). nih.govlumenlearning.comlibretexts.org The resulting 16-bromohexadecanoic acid would then be available for degradation through oxidation of the alkyl chain as described above. The ethanol produced is readily metabolized by a wide range of microorganisms.

The presence of the bromine atom at the terminal (ω) position introduces a halogen that must be removed. Microorganisms are known to dehalogenate aliphatic compounds through the action of enzymes called dehalogenases. mdpi.comnih.gov The cleavage of the carbon-bromine bond is a critical step in the complete mineralization of the molecule. This can occur either before or after the initial oxidation of the alkyl chain or hydrolysis of the ester.

A plausible biodegradation pathway for this compound is summarized below:

StepProcessEnzymes Involved (Putative)Intermediate ProductsFinal Products
1aEster HydrolysisEsterases, Lipases16-Bromohexadecanoic acid, EthanolCarbon Dioxide, Water, Bromide Ions
1bTerminal OxidationAlkane Hydroxylases, MonooxygenasesEthyl 16-hydroxyhexadecanoate
2β-Oxidation and DehalogenationFatty Acid Oxidase, DehalogenasesShorter-chain brominated fatty acids, Acetyl-CoA

Chemical Degradation under Environmental Stressors

In addition to biodegradation, this compound can undergo chemical degradation in the environment, influenced by factors such as pH and sunlight.

Hydrolysis: The ethyl ester linkage is susceptible to chemical hydrolysis, a reaction with water that splits the molecule. lumenlearning.comlibretexts.org This reaction can be catalyzed by both acids and bases. lumenlearning.comchemguide.co.uk

Acid-catalyzed hydrolysis: In acidic aquatic environments, the ester can be hydrolyzed to 16-bromohexadecanoic acid and ethanol. This reaction is typically reversible. lumenlearning.comlibretexts.org

Base-catalyzed hydrolysis (Saponification): Under alkaline conditions, the hydrolysis is irreversible and yields a salt of the carboxylic acid (16-bromohexadecanoate) and ethanol. lumenlearning.comchemguide.co.uk This process is generally faster and more complete than acid-catalyzed hydrolysis. chemguide.co.uk

The rate of hydrolysis is dependent on pH and temperature. Studies on other ethyl esters have shown that stability is pH-sensitive, with increased degradation at both low and high pH values. nih.gov

Photodegradation: Organobromine compounds can undergo photodegradation when exposed to sunlight, particularly UV radiation. mdpi.comtaylorfrancis.com The carbon-bromine bond can be cleaved by photolysis, leading to the formation of radicals and subsequent degradation products. The presence of photosensitizers in natural waters, such as dissolved organic matter (DOM), can influence the rate of photodegradation. researchgate.netnih.gov DOM can have a dual effect, sometimes inhibiting degradation by shielding the compound from light, but also potentially promoting it through the generation of reactive oxygen species. researchgate.net Research on polybrominated diphenyl ethers (PBDEs) has shown that they absorb in the UV-B range (280–315 nm), and their degradation is influenced by the wavelength of irradiation. mdpi.com It is plausible that this compound would also be susceptible to photolytic cleavage of the C-Br bond under environmental conditions.

StressorProcessPrimary ProductsInfluencing Factors
pH (Acidic)Acid-Catalyzed Hydrolysis16-Bromohexadecanoic acid, EthanolTemperature, pH
pH (Alkaline)Base-Catalyzed Hydrolysis16-Bromohexadecanoate salt, EthanolTemperature, pH
Sunlight (UV Radiation)PhotolysisHexadecanoic acid ethyl ester radical, Bromine radicalWavelength, Presence of photosensitizers (e.g., DOM)

Research on Dehalogenation Processes

The removal of the bromine atom, or dehalogenation, is a key step in the detoxification and complete degradation of this compound. This process can be mediated by microbial enzymes. mdpi.comnih.gov

Dehalogenases are a diverse group of enzymes that catalyze the cleavage of carbon-halogen bonds. mdpi.comnih.gov For bromoalkanes, hydrolytic dehalogenases are particularly relevant. These enzymes typically employ a nucleophilic substitution mechanism, where an active site residue (often an aspartate) attacks the carbon atom bearing the halogen, leading to the formation of an ester intermediate and the release of a bromide ion. mdpi.com This intermediate is then hydrolyzed, regenerating the active site and releasing an alcohol. In the case of 16-bromohexadecanoic acid (a likely hydrolysis product), this would result in the formation of 16-hydroxyhexadecanoic acid.

Research has shown that various bacteria, including species of Pseudomonas, are capable of dehalogenating brominated fatty acids. nih.gov The efficiency of these enzymes can depend on the chain length of the substrate and the position of the halogen. Some dehalogenases exhibit a preference for brominated compounds over their chlorinated counterparts. researchgate.net

Dehalogenation can also occur under anaerobic conditions through a process called reductive dehalogenation, where the halogen is replaced by a hydrogen atom. mdpi.comnih.gov This process is often carried out by specialized organohalide-respiring bacteria. nih.gov While more commonly studied for aromatic organohalides, reductive dehalogenation of aliphatic compounds is also known to occur. mdpi.com

The study of dehalogenating enzymes is an active area of research, driven by their potential applications in the bioremediation of halogenated pollutants. nih.gov The characterization of these enzymes provides insight into the natural attenuation of compounds like this compound in the environment. nih.gov

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